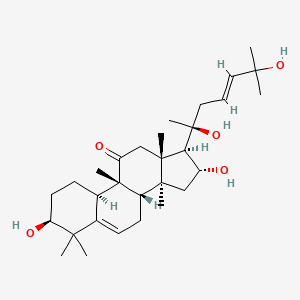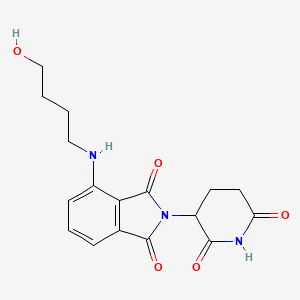
Pomalidomide-C4-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-C4-OH, also known as pomalidomide, is a derivative of thalidomide and belongs to the class of immunomodulatory imide drugs. It is primarily used in the treatment of multiple myeloma, a type of blood cancer. Pomalidomide has shown significant antiangiogenic, antiproliferative, and proapoptotic effects, making it a valuable therapeutic agent .
準備方法
Synthetic Routes and Reaction Conditions
Pomalidomide is synthesized through a multi-step process. One common method involves the reaction of nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent to obtain 3-(3-nitrophthalimido)-piperidine-2,6-dione. This intermediate is then reduced to form pomalidomide . Continuous flow chemistry has also been employed to improve the efficiency and safety of the synthesis process .
Industrial Production Methods
Industrial production of pomalidomide involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often exceeding 99% . The use of continuous flow chemistry allows for better control over reaction conditions and scalability .
化学反応の分析
Types of Reactions
Pomalidomide undergoes various chemical reactions, including:
Oxidation: Pomalidomide can be oxidized under specific conditions to form different derivatives.
Reduction: The nitro group in the intermediate compound is reduced to form the final product.
Substitution: Pomalidomide can undergo substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas and palladium on carbon are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
The major product formed from these reactions is pomalidomide itself, along with various derivatives depending on the specific reaction conditions .
科学的研究の応用
Pomalidomide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other compounds.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Primarily used in the treatment of multiple myeloma and other hematological malignancies.
Industry: Employed in the development of new therapeutic agents and drug delivery systems.
作用機序
Pomalidomide exerts its effects through multiple mechanisms:
Immunomodulation: Enhances T cell and natural killer cell-mediated immunity.
Antineoplastic Activity: Inhibits the proliferation and induces apoptosis of tumor cells.
Angiogenesis Inhibition: Prevents the formation of new blood vessels that supply tumors.
The molecular targets of pomalidomide include cereblon, a component of the E3 ubiquitin ligase complex, which leads to the degradation of specific proteins involved in tumor growth and survival .
類似化合物との比較
Similar Compounds
Thalidomide: The parent compound, known for its teratogenic effects but also its immunomodulatory properties.
Lenalidomide: Another derivative of thalidomide with similar but more potent effects.
Uniqueness
Pomalidomide is more potent than both thalidomide and lenalidomide, with a better efficacy and toxicity profile. It has shown significant activity in patients who are refractory to other treatments, making it a valuable addition to the therapeutic arsenal .
特性
分子式 |
C17H19N3O5 |
|---|---|
分子量 |
345.3 g/mol |
IUPAC名 |
2-(2,6-dioxopiperidin-3-yl)-4-(4-hydroxybutylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C17H19N3O5/c21-9-2-1-8-18-11-5-3-4-10-14(11)17(25)20(16(10)24)12-6-7-13(22)19-15(12)23/h3-5,12,18,21H,1-2,6-9H2,(H,19,22,23) |
InChIキー |
MBZGGBBHLRSXLQ-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


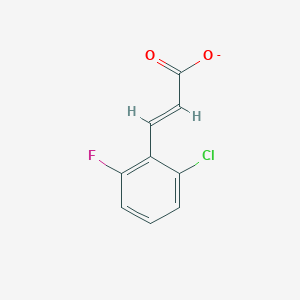
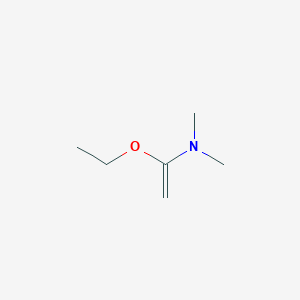
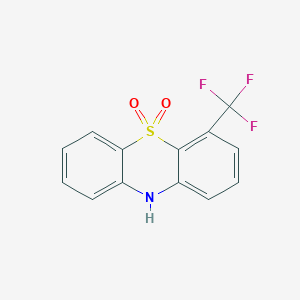
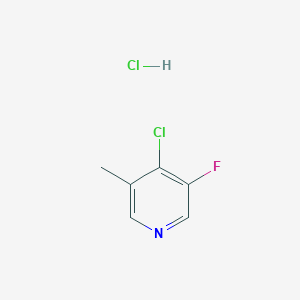
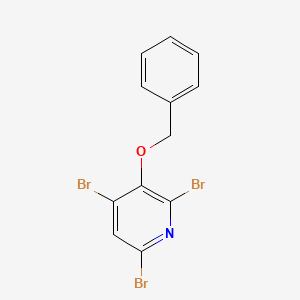

![[3-Amino-4-(3-octylanilino)-4-oxobutyl]phosphonic acid](/img/structure/B14757038.png)
![3-(7-Amino-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl)-5-[2-[2-(3,4-difluorophenyl)cyclopropyl]oxyethoxy]cyclopentane-1,2-diol](/img/structure/B14757041.png)
![Naphtho[2,3-c]furan](/img/structure/B14757053.png)
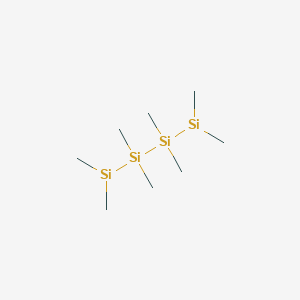
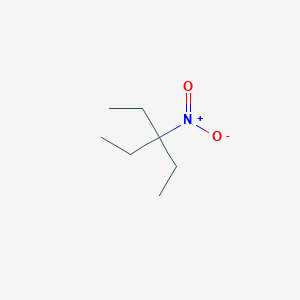
![2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B14757063.png)

